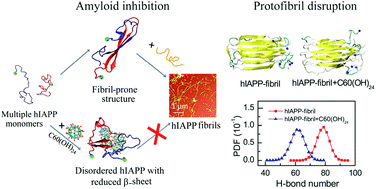Influence of fullerenol on hIAPP aggregation: amyloid inhibition and mechanistic aspects†
Physical Chemistry Chemical Physics Pub Date: 2019-01-21 DOI: 10.1039/C8CP07501H
Abstract
Fullerenols have garnered significant scientific interest in nano-technology and biomedicine. A detailed understanding of their interactions with proteins is fundamentally important for their biomedical applications. Human islet amyloid polypeptide (hIAPP) is an intrinsically disordered protein and its aggregation is associated with type 2 diabetes. Here, we investigated the nano-bio-interactions of fullerenol with hIAPP and focused on the effect of C60(OH)24 on hIAPP aggregation by replica-exchange molecular dynamic simulations. Our simulations show that isolated hIAPP dimers transiently populated amyloid-precursor (β-hairpin) containing β-sheet structure, whereas C60(OH)24 completely suppressed this fibril-prone structure, thus inhibiting hIAPP aggregation. The simulation-predicted inhibitory effect of fullerenols was validated by atom force microscopy and thioflavin T fluorescence experiments. We find C60(OH)24 binds to hIAPP via hydrogen bonding interactions with polar residues T9, Q10, N14, N21, N22, N31, N35 and T36 as well as the collective van der Waals and hydrogen-bonding interaction with Y37. Molecular dynamic simulations show that C60(OH)24 destabilized the hIAPP protofibril by mostly binding to the 20SNNFGAILSS29 amyloid core region. This study not only helps to understand the mechanisms involved in hIAPP aggregation and amyloid inhibition, but also provides new clues for the development of therapeutic candidates against type 2 diabetes.


Recommended Literature
- [1] Preparations of self-supporting nanofilms of metal oxides by casting processes†
- [2] Get the light out: nanoscaling MOFs for luminescence sensing and optical applications†
- [3] Effects of nanoparticle surface ligands on protein adsorption and subsequent cytotoxicity†
- [4] On the coupling of solvent characteristics to the electronic structure of solute molecules
- [5] Cu(i)-based delafossite compounds as photocathodes in p-type dye-sensitized solar cells
- [6] Results of a “Whole Effluent Assessment” study from different industrial sectors in Germany according to OSPAR's WEA strategy†
- [7] New challenges in fullerene chemistry
- [8] A new insight into the reaction behaviors of side-chain alkylation of toluene with methanol over CsX†
- [9] Back cover
- [10] Room-temperature luminescence of tervalent chromium complexes

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 13650-70-9
-
CAS no.: 14132-51-5
-
CAS no.: 131159-39-2









